2,2-Difluoro-2-(2-methoxyphenyl)acetic acid
Overview
Description
2,2-Difluoro-2-(2-methoxyphenyl)acetic acid: is an organic compound with the molecular formula C9H8F2O3 It is characterized by the presence of two fluorine atoms and a methoxyphenyl group attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-2-(2-methoxyphenyl)acetic acid typically involves the introduction of fluorine atoms into the acetic acid structure. One common method includes the reaction of 2-methoxybenzyl chloride with difluoroacetic acid in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the difluoroacetic acid group .
Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoro-2-(2-methoxyphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, 2,2-Difluoro-2-(2-methoxyphenyl)acetic acid is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biological and medical research, this compound is explored for its potential as a pharmaceutical intermediate. The presence of fluorine atoms can improve the bioavailability and metabolic stability of drug candidates, making it a valuable component in drug design .
Industry: Industrially, this compound is used in the production of agrochemicals and specialty chemicals. Its unique properties make it suitable for applications requiring high chemical stability and reactivity .
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-(2-methoxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can form strong hydrogen bonds with biological molecules, enhancing its binding affinity and specificity. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
- 2,2-Difluoro-2-(fluorosulfonyl)acetic acid
- 2,2-Difluoro-2-(2-methoxyphenyl)acetate
- 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid
Uniqueness: 2,2-Difluoro-2-(2-methoxyphenyl)acetic acid is unique due to the presence of both fluorine atoms and a methoxyphenyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, which are not commonly found in other similar compounds .
Properties
IUPAC Name |
2,2-difluoro-2-(2-methoxyphenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O3/c1-14-7-5-3-2-4-6(7)9(10,11)8(12)13/h2-5H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFXSWWASZBBPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(C(=O)O)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1250773-62-6 | |
Record name | 2,2-difluoro-2-(2-methoxyphenyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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